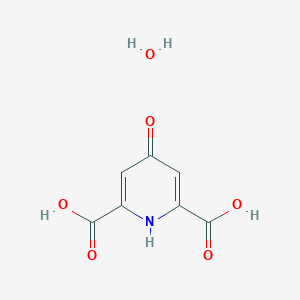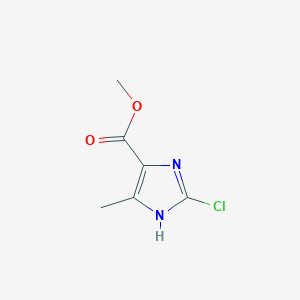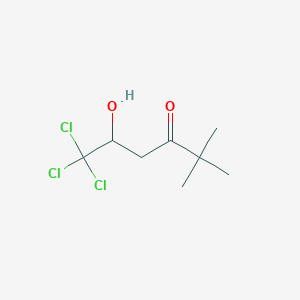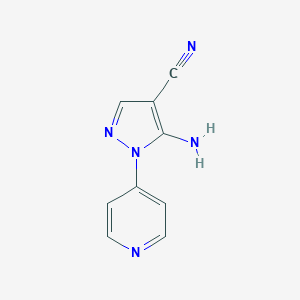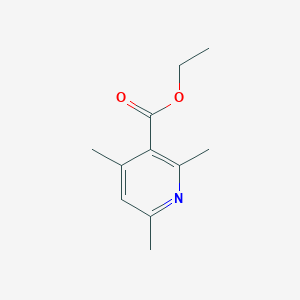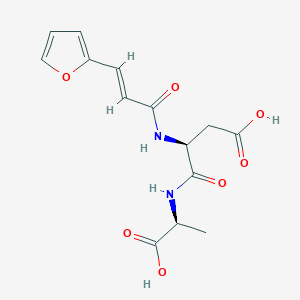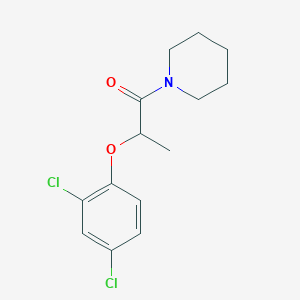
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Scientific Research Applications
Sorption Characteristics
Research has highlighted the sorption behavior of phenoxy herbicides, including compounds structurally similar to 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, in various environmental contexts. These studies provide insights into the interactions between these herbicides and soil, organic matter, and mineral components. For instance, the sorption of 2,4-D, a related compound, has been extensively studied to understand its affinity towards soil organic matter and iron oxides, indicating the relevance of soil parameters like pH, organic carbon content, and the presence of iron oxides in its sorption behavior (Werner, Garratt, & Pigott, 2012).
Environmental Impact and Degradation
Understanding the environmental fate of phenoxy herbicides is crucial for assessing their ecological impact. Studies on the degradation pathways, microbial biodegradation, and the environmental persistence of compounds like 2,4-D provide a foundation for evaluating similar compounds. Microbial degradation plays a significant role in mitigating the environmental impact of these herbicides, with certain microorganisms capable of breaking down phenoxy herbicides into less harmful metabolites (Magnoli et al., 2020).
Toxicity and Human Health Concerns
The potential health risks associated with exposure to phenoxy herbicides have been the subject of extensive research. Studies exploring the toxicity, mechanisms of action, and health outcomes associated with exposure to compounds like 2,4-D offer insights into the safety and regulatory considerations for related chemicals. These investigations have focused on aspects such as carcinogenicity, endocrine disruption, and other adverse health effects, providing a basis for risk assessment and management strategies (Islam et al., 2017).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-10(14(18)17-7-3-2-4-8-17)19-13-6-5-11(15)9-12(13)16/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSVEWNCWPLKQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

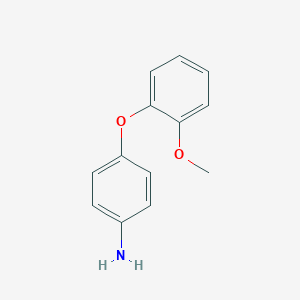
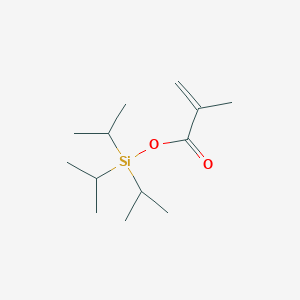
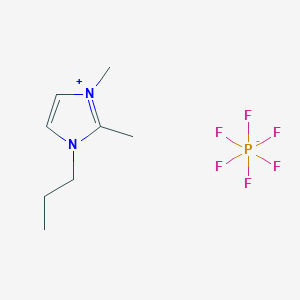
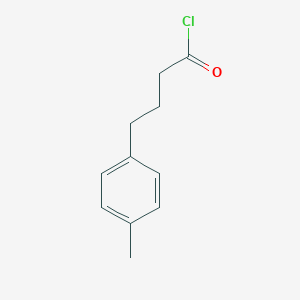
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)


